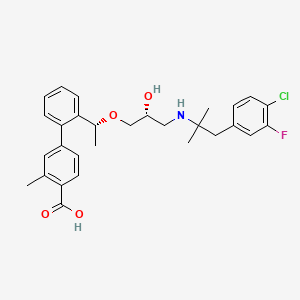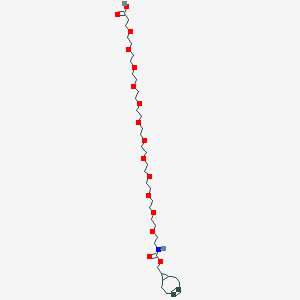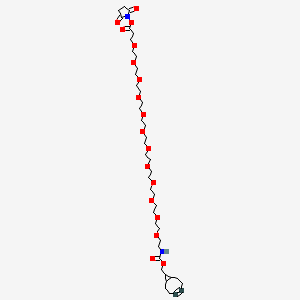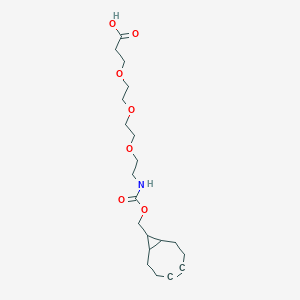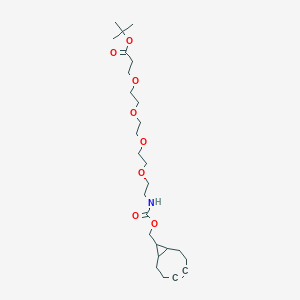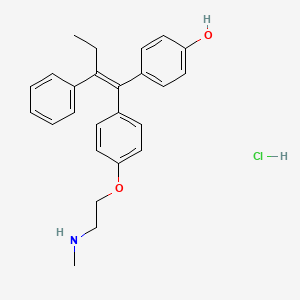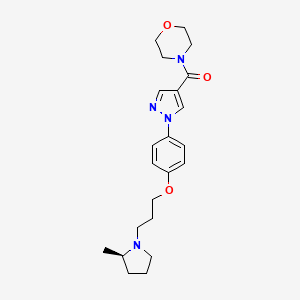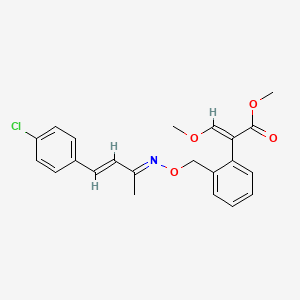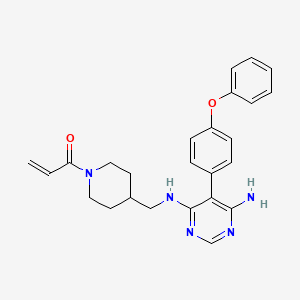
Evobrutinib
描述
Evobrutinib is an oral, CNS-penetrating, highly selective inhibitor of Bruton’s tyrosine kinase (BTK) in clinical development as a potential treatment for relapsing multiple sclerosis (RMS) . It is the first BTK inhibitor (BTKi) to demonstrate clinical efficacy in the largest Phase II study with follow-up beyond three years .
Synthesis Analysis
The synthesis of this compound began with regioselective nucleophilic substitution of the 6-chloride of 5,6-dichloropyrimidin-4-amine by the primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate .
Chemical Reactions Analysis
This compound is primarily eliminated in feces (71.0%) and, to a lesser extent, in urine (20.6%), with most of the total radioactivity (85.3%) excreted in the first 72 h after administration . No unchanged this compound was detected in excreta .
科学研究应用
多发性硬化症的治疗:Evobrutinib已被研究用于治疗多发性硬化症患者的疗效。研究表明,它可以有效减少患有MS的患者中的钆增强病变数量,表明其在这种情况下作为治疗选择的潜力 (Montalban et al., 2019)。
药代动力学和代谢:对健康个体中this compound的吸收、代谢和排泄途径的研究表明,它主要通过粪便排泄,少量通过尿液排泄。这些发现对了解药物的药代动力学并进一步开发具有重要意义 (Scheible et al., 2021)。
选择性BTK抑制:this compound对BTK的高选择性,与其他激酶相比,表明其具有较低的非靶标相关不良影响潜力。这种特异性使其成为治疗自身免疫性疾病的有前途的候选药物 (Caldwell et al., 2019)。
类风湿关节炎和系统性红斑狼疮的治疗:this compound在类风湿关节炎和系统性红斑狼疮的治疗中也显示出潜力,正在进行持续的临床研究以评估其在这些疾病中的有效性和安全性 (Wallace et al., 2022)。
安全性和耐受性概况:对涉及MS、类风湿关节炎和系统性红斑狼疮试验中的患者的this compound的综合安全性分析发现,该药物在各种适应症中通常耐受良好。这一全面分析有助于了解不同患者群体中this compound的安全概况 (Montalban et al., 2022)。
对B细胞发育的影响:this compound已被证明干扰炎症性中枢神经系统脱髓鞘疾病中的病原性B细胞发育。这种作用机制可以解释其在多发性硬化等疾病中的治疗潜力 (Torke et al., 2020)。
作用机制
Target of Action
Evobrutinib primarily targets Bruton’s Tyrosine Kinase (BTK), a member of the Tec family of tyrosine kinases . BTK is expressed in various hematopoietic cells, including B cells, macrophages, and monocytes . It plays a crucial role in signaling through the B cell receptor (BCR) and the Fcγ receptor (Fc γR) in B cells and myeloid cells, respectively .
Mode of Action
This compound is a potent, highly selective, irreversible BTK inhibitor . It blocks the BTK protein, preventing the activation and function of B cells . By inhibiting the BTK protein, this compound can reduce nerve cell damage and prevent disease relapses .
Biochemical Pathways
BTK participates in both the adaptive and innate arms of the immune response . It mediates signaling of several immune receptors, including the BCR and Fc receptor . Upon receptor ligation, kinases such as Syk or the Src kinases Lyn/Fyn can phosphorylate and partially activate BTK . BTK in turn autophosphorylates at Y223, resulting in full activation and consequent phosphorylation of its immediate downstream effector, PLCγ2, ultimately leading to both calcium and MAPK signaling .
Pharmacokinetics
This compound has shown excellent potency in biochemical assays, favorable permeability in the Caco-2 assay, good solubility, and microsomal stability . It has a rapid absorption (time to reach maximum plasma concentration (Tmax) 0.5 hour), short half-life (~2 hours), and dose-proportional pharmacokinetics with no accumulation or time dependency on repeat dosing .
Result of Action
This compound achieves efficacy by acting both on B cells and innate immune cells . In preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), orally administered this compound displayed robust efficacy, as demonstrated by reduction of disease severity and histological damage . In the SLE model, this compound inhibited B cell activation, reduced autoantibody production and plasma cell numbers, and normalized B and T cell subsets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, bioavailability increased by 49% with food compared to when fasted . Therefore, the timing of medication relative to meals can significantly impact the effectiveness of this compound Furthermore, the drug’s action can be affected by the individual’s health status, genetic factors, and co-administration with other medications.
安全和危害
The U.S. Food and Drug Administration (FDA) has placed a partial clinical hold on the initiation of new patients on evobrutinib and patients with less than 70 days exposure to study medication in the U.S . The FDA action was based on their assessment of two recently reported cases of laboratory values suggestive of drug-induced liver injury that have been identified during the Phase III studies .
未来方向
属性
IUPAC Name |
1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIWHXQETADMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415823-73-2 | |
| Record name | Evobrutinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evobrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Evobrutinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Q & A
A: Evobrutinib is a highly selective, covalent inhibitor of Bruton’s tyrosine kinase (BTK) [, , , , , ]. It binds irreversibly to a cysteine residue within the active site of BTK [, , , ]. By inhibiting BTK, this compound disrupts downstream signaling pathways crucial for B cell receptor (BCR) and Fc receptor signaling, ultimately suppressing the activation and function of B cells and innate immune cells like monocytes and basophils [, , , , ]. This makes this compound a promising therapeutic agent for treating B cell-driven autoimmune disorders like multiple sclerosis [, ].
ANone: While the provided research articles extensively discuss the pharmacological properties of this compound, they do not provide detailed spectroscopic data or its molecular formula and weight. You may find this information in resources like PubChem or DrugBank.
ANone: The provided research primarily focuses on the biological activity and pharmacological properties of this compound. Information on material compatibility and stability under various conditions is not covered in these papers.
ANone: this compound is an enzyme inhibitor and does not possess catalytic properties itself. Therefore, the research papers do not discuss any catalytic applications of the compound.
A: Yes, computational methods have been employed to study this compound. Specifically, population pharmacokinetic (PK)/pharmacodynamic (PD) modeling was utilized to analyze data from clinical trials, establish exposure-response relationships, and simulate PK/PD profiles under different dosing regimens [, ].
ANone: The provided research focuses on the pharmaceutical properties and clinical applications of this compound. It does not cover aspects related to its environmental impact or degradation pathways. Further research would be needed to address these environmental considerations.
A: this compound displays rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.5 hours []. It has a short half-life of ~2 hours and demonstrates dose-proportional pharmacokinetics [, ]. This compound undergoes extensive metabolism, with one major metabolite, M463-2 (MSC2430422), identified in human plasma [, ]. This metabolite is primarily the (S)-enantiomer of a dihydro-diol formed through a two-step process involving CYP-mediated oxidation to an epoxide intermediate, followed by hydrolysis by epoxide hydrolases []. This compound is primarily eliminated in feces (71%) and to a lesser extent in urine (20.6%) []. The majority of the drug-related radioactivity is excreted within 72 hours post-administration []. Food intake has been shown to increase the bioavailability of this compound by 49% []. No significant differences in PK parameters were observed between Japanese and non-Japanese participants in clinical trials [].
A: this compound exhibits robust efficacy in preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), demonstrating significant reductions in disease severity and histological damage []. In mouse models of SLE, this compound effectively inhibited B cell activation, lowered autoantibody production, decreased plasma cell numbers, and normalized B and T cell subsets []. Importantly, even in an RA model where this compound did not reduce autoantibodies, it still achieved therapeutic efficacy []. This suggests that its mechanism of action extends beyond solely targeting B cells and likely involves modulating innate immune cell function as well [, ].
A: Preclinical studies and clinical trials indicate that this compound is generally well-tolerated [, , ]. The most frequently reported adverse events were generally mild and included transient elevations in liver aminotransferase values, headache, and gastrointestinal symptoms [, , , ].
ANone: The provided research does not delve into specific drug delivery and targeting strategies for this compound.
A: While the research doesn't directly identify specific biomarkers for this compound efficacy, it does point to several potential candidates. The study highlights the correlation between BTK activity and CXCR3 expression in B cells from MS patients who responded well to natalizumab (anti-VLA-4 antibody) treatment []. This suggests that CXCR3 expression on B cells could serve as a potential biomarker for identifying patients who might benefit from this compound therapy. Additionally, the research demonstrates that this compound treatment leads to a reduction in serum neurofilament light chain levels in MS patients, bringing them closer to those observed in a non-MS population []. This suggests that neurofilament light chain levels could be explored as a potential pharmacodynamic marker for monitoring treatment response to this compound in MS.
A: Several analytical methods have been used in the research and development of this compound. Liquid chromatography combined with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been employed to simultaneously determine the concentrations of this compound and its metabolite this compound-diol in dog plasma []. This method enables sensitive and accurate quantification of both compounds in biological samples, facilitating pharmacokinetic studies in preclinical models.
A: A significant milestone in this compound research was the completion of a phase 2 clinical trial (NCT02975349) in patients with relapsing multiple sclerosis. The trial successfully met its primary endpoint, demonstrating a significant reduction in the cumulative number of gadolinium-enhancing lesions in patients treated with this compound compared to placebo [, ]. This milestone provided crucial evidence of this compound's efficacy in a chronic autoimmune disease setting, paving the way for larger phase 3 clinical trials.
A: While the provided research primarily focuses on the development of this compound as a therapeutic agent for autoimmune diseases, its mechanism of action involving BTK inhibition has sparked interest in other fields as well. For instance, researchers are exploring the potential of BTK inhibitors like this compound in treating certain types of cancer, particularly B-cell malignancies, where BTK plays a role in cell survival and proliferation []. This highlights the potential for cross-disciplinary applications of this compound research, expanding its therapeutic reach beyond autoimmune disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

